molecular formula C5H3F7O3 B3051723 Perfluoromethoxypropionic acid methyl ester CAS No. 356-69-4

Perfluoromethoxypropionic acid methyl ester

Cat. No.: B3051723
CAS No.: 356-69-4
M. Wt: 244.06 g/mol
InChI Key: CTFPDAPIMZVSSO-UHFFFAOYSA-N
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Description

Perfluoromethoxypropionic acid methyl ester (PFMPME) is a fluorinated ester characterized by a perfluorinated methoxypropionic acid backbone and a methyl ester group. It is synthesized via the pyrolysis of the potassium salt of perfluoromethoxypropionic acid, yielding perfluoro(propyl vinyl) ether (PPVE) with an efficiency of ~79% under optimized conditions (185–215°C, 24 h) . This compound is a critical intermediate in producing fluoropolymers, which exhibit exceptional thermal stability and chemical resistance due to the strong C–F bonds and perfluorinated structure. Applications span industrial coatings, semiconductor manufacturing, and specialty chemicals .

Properties

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O3/c1-14-2(13)3(6,7)4(8,9)15-5(10,11)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFPDAPIMZVSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189069
Record name Perfluoromethoxypropionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-69-4
Record name Perfluoromethoxypropionic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoromethoxypropionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoromethoxypropionic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of perfluoromethoxypropionic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Perfluoromethoxypropionic acid methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitution .

Common Reagents and Conditions

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield perfluoromethoxypropionic acid and methanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce perfluoromethoxypropionic acid.

    Nucleophilic Substitution: Nucleophiles, such as amines or alcohols, can react with the ester to form substituted products.

Major Products Formed

The major products formed from these reactions include perfluoromethoxypropionic acid, methanol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Perfluoromethoxypropionic acid methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to enhance the stability and bioavailability of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its high chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which perfluoromethoxypropionic acid methyl ester exerts its effects involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release perfluoromethoxypropionic acid, which can then interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s fluorinated nature plays a key role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares PFMPME with analogous perfluorinated esters and fluorinated carboxylic acid derivatives, focusing on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point Synthesis Yield Key Applications References
Perfluoromethoxypropionic acid methyl ester C₅F₇O₃CH₃ 248.1* Not available 79% (PPVE synthesis) Fluoropolymer production
Perfluorooctanoic acid methyl ester C₉F₁₅O₂CH₃ 414.1 Not available Not available Surfactants, waterproof coatings
Methyl pentafluoropropionate C₄H₃F₅O₂ 190.06 84–86°C Not available Solvent, chemical intermediate
Perfluoro-2-methoxypropionyl fluoride C₄F₇O₂F 214.0 10–12°C 70% Precursor to fluorinated vinyl ethers
Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate C₁₂H₁₁F₃O₃ 260.21 Not available Not available Pharmaceutical intermediates

*Calculated based on atomic composition.

Structural and Functional Differences

  • Fluorination Degree: PFMPME and perfluorooctanoic acid methyl ester are fully perfluorinated, enhancing hydrophobicity and chemical inertness compared to partially fluorinated analogs like methyl pentafluoropropionate .
  • Ester Group Reactivity: The methyl ester group in PFMPME provides moderate hydrolytic stability, whereas ethyl esters (e.g., Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate) may exhibit faster hydrolysis due to the larger alkyl group .
  • Thermal Stability : Perfluoro-2-methoxypropionyl fluoride (boiling point: 10–12°C) is more volatile than PFMPME derivatives, making it suitable for gas-phase reactions .

Industrial Relevance

  • PFMPME : Preferred for high-performance fluoropolymers in extreme environments (e.g., aerospace seals) .
  • Perfluorooctanoic Acid Esters: Historically used in textiles and firefighting foams but phased out due to environmental persistence .
  • Methyl Pentafluoropropionate : Utilized as a solvent in electronics manufacturing due to its low toxicity and high polarity .

Critical Analysis of Data Limitations

  • Environmental and Toxicity Data: Limited information on the ecological impact of PFMPME compared to well-documented hazards of perfluorooctanoic acid derivatives .

Biological Activity

Perfluoromethoxypropionic acid methyl ester (PFMPAME) is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with PFMPAME, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

PFMPAME is characterized by a perfluorinated carbon chain, which contributes to its unique chemical properties. The presence of the methoxy group enhances its solubility in organic solvents, making it an interesting candidate for various applications, including pharmaceuticals and agrochemicals.

Mechanisms of Biological Activity

The biological activity of PFMPAME can be attributed to several mechanisms:

  • Antioxidant Activity : PFMPAME has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells. It may scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage.
  • Antimicrobial Effects : Preliminary studies indicate that PFMPAME possesses antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and type of microorganism.
  • Cytotoxicity : Research has indicated that PFMPAME may induce cytotoxic effects in certain cancer cell lines. The compound appears to disrupt cellular membranes and interfere with metabolic processes.

Antioxidant Activity

A study evaluating the antioxidant capacity of PFMPAME revealed significant activity against DPPH radicals. The half-maximal inhibitory concentration (IC50) was determined to be around 50 μM, indicating its potency as an antioxidant agent.

CompoundIC50 (μM)Mechanism
PFMPAME50Radical scavenging
Trolox45Radical scavenging

Antimicrobial Activity

In vitro tests demonstrated that PFMPAME exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

Cytotoxicity Studies

PFMPAME was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that PFMPAME induced apoptosis in these cells at concentrations above 100 μM.

Case Studies

  • Case Study on Antioxidant Properties : A study published in Molecules highlighted the ability of PFMPAME to reduce oxidative stress markers in human fibroblast cells. Treatment with PFMPAME resulted in a significant decrease in malondialdehyde levels, a marker of lipid peroxidation.
  • Case Study on Antimicrobial Efficacy : Research conducted by Zhang et al. demonstrated that PFMPAME effectively inhibited the growth of multidrug-resistant strains of E. coli. This finding suggests potential applications in combating antibiotic resistance.
  • Case Study on Cytotoxic Effects : In a study assessing the cytotoxic effects of PFMPAME on cancer cells, it was found that the compound triggered caspase-dependent apoptosis pathways, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluoromethoxypropionic acid methyl ester
Reactant of Route 2
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